
5-Cyano-3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyano-3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid is a complex organic compound characterized by its unique benzothiophene core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable benzothiophene derivative, the introduction of cyano and trifluoromethyl groups can be achieved through specific reagents and catalysts. The reaction conditions often require precise temperature control and the use of solvents to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve scalable synthetic routes that ensure high yield and purity. The process might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Cyano-3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, potentially leading to the formation of amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups through nucleophilic or electrophilic mechanisms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce primary or secondary amines.
Applications De Recherche Scientifique
5-Cyano-3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique functional groups.
Industry: Utilized in the production of specialty chemicals and materials with desired properties.
Mécanisme D'action
The mechanism by which 5-Cyano-3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyano and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. These interactions can influence various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Cyano-3-(trifluoromethyl)-1-benzothiophene: Lacks the carboxylic acid group, which may affect its reactivity and applications.
3-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid: Lacks the cyano group, potentially altering its chemical properties and biological activity.
5-Cyano-1-benzothiophene-2-carboxylic acid: Does not have the trifluoromethyl group, which may impact its stability and interactions.
Uniqueness
5-Cyano-3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid is unique due to the presence of both cyano and trifluoromethyl groups, which confer distinct chemical and physical properties. These functional groups enhance the compound’s versatility in various applications, making it a valuable molecule in scientific research.
Propriétés
Numéro CAS |
826995-53-3 |
|---|---|
Formule moléculaire |
C11H4F3NO2S |
Poids moléculaire |
271.22 g/mol |
Nom IUPAC |
5-cyano-3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid |
InChI |
InChI=1S/C11H4F3NO2S/c12-11(13,14)8-6-3-5(4-15)1-2-7(6)18-9(8)10(16)17/h1-3H,(H,16,17) |
Clé InChI |
WJEVOTCQXIPUEI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C#N)C(=C(S2)C(=O)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


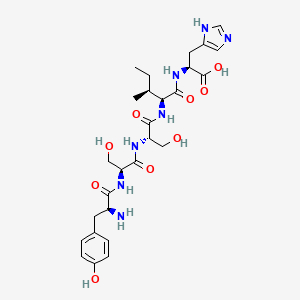

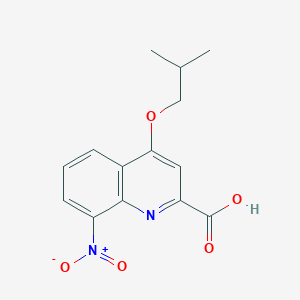


![Benzoyl chloride, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14219105.png)
![1-Bromo-2-[(4-chlorophenyl)ethynyl]benzene](/img/structure/B14219106.png)
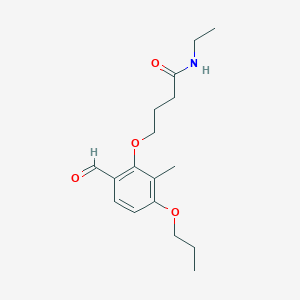
![1-[(4-Bromophenyl)ethynyl]-3-iodobenzene](/img/structure/B14219120.png)
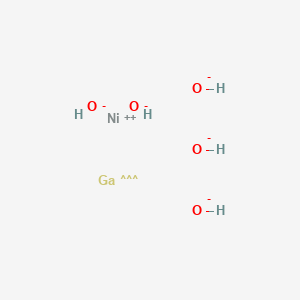
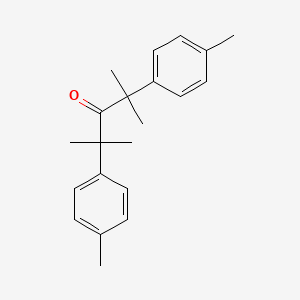
![8,8-difluoro-N,N-dipentylbicyclo[5.1.0]octan-1-amine;hydrobromide](/img/structure/B14219134.png)
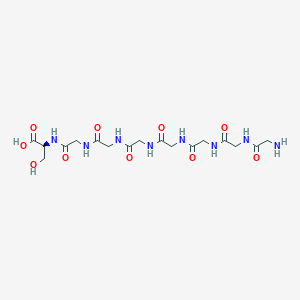
![6-[(2-aminoacetyl)amino]-N-phenylhexanamide](/img/structure/B14219151.png)
